molecular formula C7H14O2 B1606918 tert-Amyl acetate CAS No. 625-16-1

tert-Amyl acetate

Cat. No.: B1606918
CAS No.: 625-16-1
M. Wt: 130.18 g/mol
InChI Key: JCCIFDCPHCKATH-UHFFFAOYSA-N
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Description

tert-Amyl acetate: , also known as 2-methylbutyl acetate, is an organic compound with the chemical formula C7H14O2. It is an ester formed from the reaction of tert-amyl alcohol and acetic acid. This compound is a colorless liquid with a characteristic camphoraceous odor. It is widely used as a solvent and in the production of fragrances and flavors due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amyl acetate can be synthesized through the esterification of tert-amyl alcohol with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, to speed up the process. The general reaction is as follows:

tert-Amyl alcohol+Acetic acidtert-Amyl acetate+Water\text{tert-Amyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} tert-Amyl alcohol+Acetic acid→tert-Amyl acetate+Water

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tert-amyl alcohol with acetic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP) or 1-methylimidazole. This method is preferred due to its higher efficiency and yield. The reaction can be represented as:

tert-Amyl alcohol+Acetic anhydridetert-Amyl acetate+Acetic acid\text{tert-Amyl alcohol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} tert-Amyl alcohol+Acetic anhydride→tert-Amyl acetate+Acetic acid

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: tert-Amyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to produce tert-amyl alcohol and acetic acid.

    Reduction: It can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: this compound can be oxidized to produce this compound derivatives, although this reaction is less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products:

    Hydrolysis: tert-Amyl alcohol and acetic acid.

    Reduction: tert-Amyl alcohol.

    Oxidation: Various this compound derivatives.

Scientific Research Applications

tert-Amyl acetate has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in studies involving olfactory receptors due to its distinct odor.

    Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and inks.

Mechanism of Action

The mechanism of action of tert-amyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific olfactory receptor proteins, triggering a signal transduction pathway that results in the perception of its characteristic camphoraceous odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Comparison with Similar Compounds

    n-Amyl acetate:

    Isoamyl acetate: Known for its banana-like scent, it is widely used in the flavor and fragrance industry.

    tert-Butyl acetate: Another ester with similar solvent properties but different odor characteristics.

Uniqueness of tert-Amyl acetate: this compound is unique due to its camphoraceous odor, which distinguishes it from other amyl acetates that typically have fruity scents. This unique odor profile makes it valuable in specific fragrance and flavor applications where a camphor-like scent is desired.

Properties

IUPAC Name

2-methylbutan-2-yl acetate
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InChI

InChI=1S/C7H14O2/c1-5-7(3,4)9-6(2)8/h5H2,1-4H3
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InChI Key

JCCIFDCPHCKATH-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)OC(=O)C
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Molecular Formula

C7H14O2
Record name TERT-AMYL ACETATE
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DSSTOX Substance ID

DTXSID80978091
Record name 2-Methylbutan-2-yl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Tert-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless to yellow liquid with a weak odor of bananas; [CAMEO], Colorless to yellow watery liquid with a weak odor of bananas.
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Record name 2-Methyl-2-butanol acetate
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Boiling Point

256.5 °F at 760 mmHg (USCG, 1999), 256.5 °F
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Flash Point

79 °F (est) (USCG, 1999), 79 °F
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Record name 2-Methyl-2-butanol acetate
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Density

0.874 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.874 at 66.2 °F
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Vapor Pressure

12.1 [mmHg]
Record name 2-Methyl-2-butanol acetate
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CAS No.

625-16-1
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Record name 2-Butanol, 2-methyl-, acetate
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Melting Point

greater than -148 °F (USCG, 1999), >-148 °F
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Synthesis routes and methods

Procedure details

To a solution of 2-methylbutan-2-ol (10 g, 113 mmol) in DCM (100 mL) was added DMAP (0.693 g, 5.67 mmol) and TEA (17.39 mL, 125 mmol). Mixture was then cooled to 0° C. and acetic anhydride (15.56 mL, 125 mmol) was added and the mixture was stirred at room temp for 24 h. The mixture was then washed with sat.NaHCO3 (100 mL), 1N HCl (100 mL), 10% NaOH (100 mL), brine (100 mL), dried (Na2SO4), filtered and concentrated to afford dark oil which was dilstilled by short path distillation (product distilled at 90-95° C.) to afford tert-pentyl acetate (8 g, 61.5 mmol, 54.2% yield) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.98 (s, 3H), 1.78 (q, J=7.5 Hz, 2H), 1.43 (s, 6H), 0.89 (t, J=7.5 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
17.39 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.693 g
Type
catalyst
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step Two
Yield
54.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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